

Application Notes and Protocols: Novel Bioresponsive Paclitaxel Octadecanedioate Delivery Systems

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Compound of Interest

Compound Name: *Paclitaxel octadecanedioate*

Cat. No.: *B3026044*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of a novel bioresponsive drug delivery system based on the 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX) prodrug. This system leverages the natural transport mechanisms of human serum albumin (HSA) to enhance the therapeutic index of paclitaxel.

Introduction

Paclitaxel is a potent anti-cancer agent, but its clinical use is often limited by poor solubility and the need for toxic formulation vehicles. The 1,18-octadecanedioic acid-paclitaxel (ODDA-PTX) prodrug represents a significant advancement in paclitaxel delivery. By conjugating paclitaxel to a long-chain dicarboxylic acid, the prodrug is designed to non-covalently bind to human serum albumin (HSA), mimicking the natural transport of fatty acids in the body.^{[1][2][3]} This bioresponsive system, termed VTX, is not a traditional nanoparticle but rather a prodrug-protein complex.^[1] The ester linkage between ODDA and paclitaxel is designed to be cleaved intracellularly, releasing the active drug within the target cancer cells.^{[1][2]} This approach has been shown to offer a higher maximum tolerated dose and increased *in vivo* efficacy compared to conventional paclitaxel formulations.^{[1][3]}

Data Presentation

Physicochemical Properties of the ODDA-PTX:HSA Complex (VTX)

Parameter	Value	Method	Reference
Prodrug:Protein Molar Ratio	5:1	Formulation	[1] [2]
Appearance	Homogeneous solution after reconstitution	Visual	[1]
Nature of the Complex	Fully dispersed prodrug:protein complex	DLS, cryo-TEM	[1]
Binding to HSA	>95% bound at 0.5 μ M	Rapid Equilibrium Dialysis	[1]
Binding Sites	Multiple, consistent with fatty acid binding sites	ITC, NMR Displacement	[1]

In Vivo Efficacy of VTX in Xenograft Models

Xenograft Model	Formulation	Dose (mg/kg PTX equiv.)	Dosing Schedule	Outcome	Reference
HT-1080 (Fibrosarcom a)	VTX	>250	q7dx4	MTD	[1]
Abraxane	~20-30	-	MTD	[4]	
VTX	5	q7dx4	MED	[1]	
VTX	-	-	Significant tumor growth suppression and extended survival vs. clinical formulations	[1]	
PANC-1 (Pancreatic)	VTX	-	-	Efficacious	[1]
HT-29 (Colon)	VTX	-	-	Efficacious	[1]

Pharmacokinetic Parameters of VTX in Mice

Formulation	Dose (mg/kg)	Cmax of PTX	AUC of PTX	Half-life of PTX	Key Observation	Reference
VTX	250	Similar to Abraxane at 20 mg/kg	Higher than Abraxane	Higher than Abraxane	VTX acts as a drug depot for paclitaxel. ODDA-PTX concentration is 5-fold higher than PTX at 1h post-injection.	[1]
Abraxane	20	Similar to VTX at 250 mg/kg	Lower than VTX	Lower than VTX	-	[1]

Experimental Protocols

Synthesis of 1,18-Octadecanedioic Acid-Paclitaxel (ODDA-PTX) Prodrug

This protocol is based on the general principle of esterification of the 2'-hydroxyl group of paclitaxel with a mono-protected long-chain dicarboxylic acid. A scalable synthesis has been reported, which involves the mono-allyl protection of octadecanedioic acid followed by coupling with Paclitaxel and subsequent deprotection.[\[4\]](#)

Materials:

- Paclitaxel
- 1,18-Octadecanedioic acid (ODDA)

- Allyl bromide
- Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
- 4-Dimethylaminopyridine (DMAP)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Allyl cation scavenger (e.g., dimedone)
- Anhydrous dichloromethane (DCM)
- Other necessary solvents and reagents for purification

Procedure:

- Mono-protection of ODDA: React 1,18-octadecanedioic acid with allyl bromide in the presence of a suitable base to obtain mono-allyl octadecanedioate. Purify the product.
- Esterification: Dissolve paclitaxel, mono-allyl octadecanedioate, DCC, and DMAP in anhydrous DCM. Stir the reaction mixture at room temperature until completion (monitor by TLC or HPLC).
- Work-up and Purification: Filter the reaction mixture to remove dicyclohexylurea. Wash the filtrate with appropriate aqueous solutions to remove unreacted starting materials and byproducts. Dry the organic layer and evaporate the solvent. Purify the resulting crude product by column chromatography to obtain the protected ODDA-PTX conjugate.
- Deprotection: Dissolve the purified protected conjugate in a suitable solvent. Add the palladium catalyst and an allyl cation scavenger. Stir the reaction under an inert atmosphere until the deprotection is complete.
- Final Purification: Purify the final product, ODDA-PTX, by recrystallization or chromatography to yield a pure solid.

Formulation of the ODDA-PTX:HSA Complex (VTX)

Materials:

- Lyophilized ODDA-PTX prodrug
- Human Serum Albumin (HSA)
- Phosphate Buffered Saline (PBS), sterile

Procedure:

- Calculate the required amounts of ODDA-PTX and HSA to achieve a 5:1 molar ratio of prodrug to protein.[\[1\]](#)[\[2\]](#)
- Dissolve the calculated amount of HSA in sterile PBS to a desired concentration.
- Add the calculated amount of lyophilized ODDA-PTX powder to the HSA solution.
- Gently mix the solution until the ODDA-PTX is completely dissolved and a clear, homogeneous solution is formed.[\[1\]](#)
- For long-term storage and reconstitution, the resulting VTX solution can be lyophilized.
- Prior to use, reconstitute the lyophilized VTX powder in sterile PBS to the desired final concentration.[\[1\]](#)

Characterization of the VTX Complex

3.3.1. Size and Dispersity Analysis by Dynamic Light Scattering (DLS):

- Prepare the VTX solution at a suitable concentration in PBS.
- Filter the solution through a 0.22 μm filter to remove any dust or aggregates.
- Analyze the sample using a DLS instrument to determine the hydrodynamic diameter and polydispersity index (PDI). The expected result is a monodisperse population similar in size to native HSA, confirming a complex rather than a nanoparticle aggregate.[\[1\]](#)

3.3.2. Binding Affinity by Isothermal Titration Calorimetry (ITC):

- Prepare a solution of HSA in the ITC cell and a solution of ODDA-PTX in the injection syringe, both in the same buffer (e.g., PBS).

- Perform a series of injections of the ODDA-PTX solution into the HSA solution while measuring the heat changes.
- Analyze the resulting thermogram to determine the binding stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH). This will confirm the multiple binding sites of ODDA-PTX on HSA.[\[1\]](#)

In Vitro Paclitaxel Release from VTX

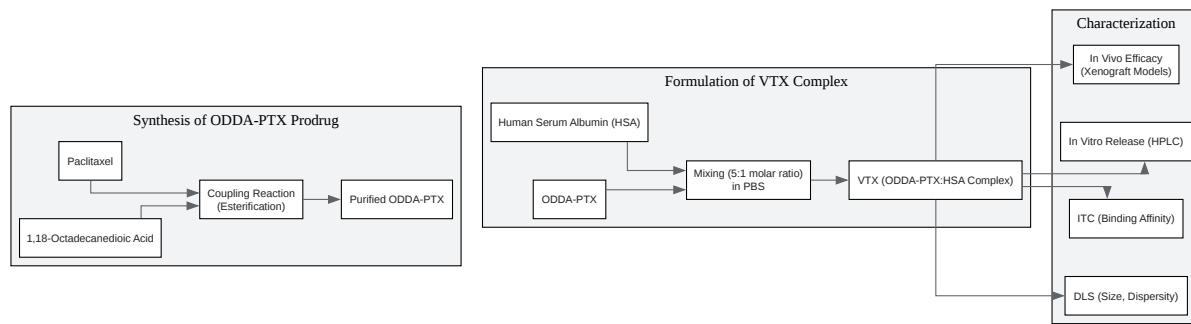
Materials:

- VTX solution
- Fresh rat or human plasma
- Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.0
- HPLC system with a suitable C18 column
- Acetonitrile and other HPLC grade solvents

Procedure:

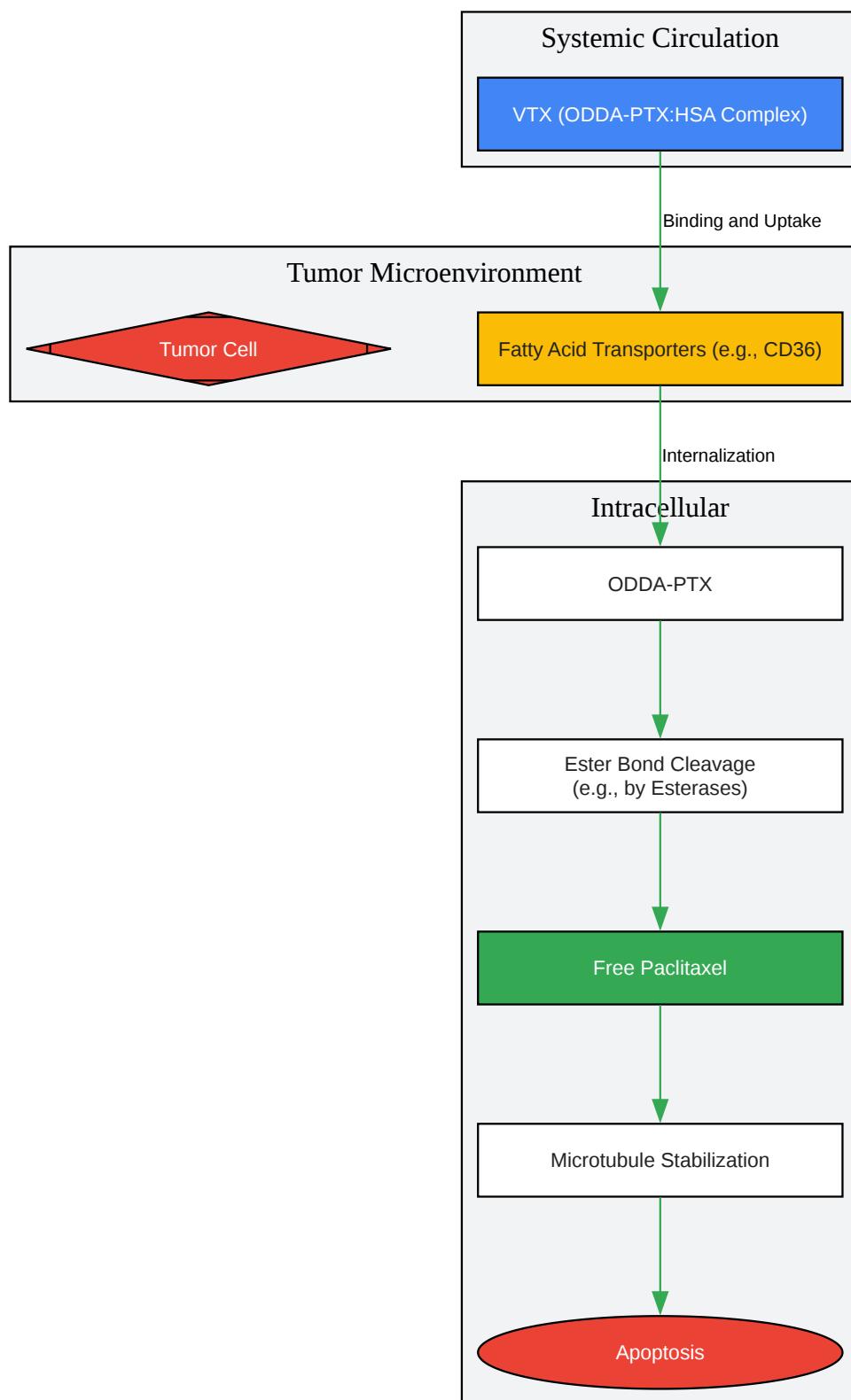
- Incubate the VTX solution in either plasma or PBS at 37°C.
- At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the incubation mixture.
- Immediately precipitate the protein by adding a cold organic solvent (e.g., acetonitrile).
- Centrifuge the sample to pellet the precipitated protein.
- Analyze the supernatant by HPLC to quantify the concentration of released paclitaxel and remaining ODDA-PTX.
- Compare the release profile in plasma versus PBS to assess the role of plasma enzymes in the hydrolysis of the ester bond.

Visualizations



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Caption: Experimental workflow for the synthesis, formulation, and characterization of the VTX delivery system.



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Caption: Proposed bioresponsive mechanism of the VTX delivery system.

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